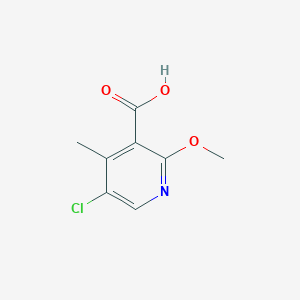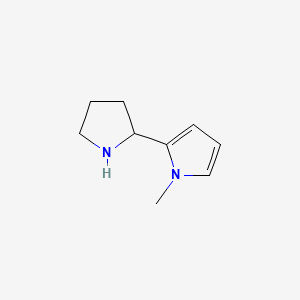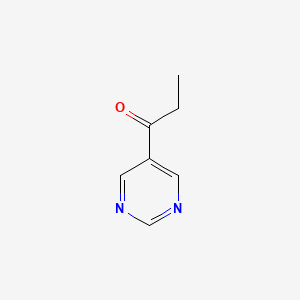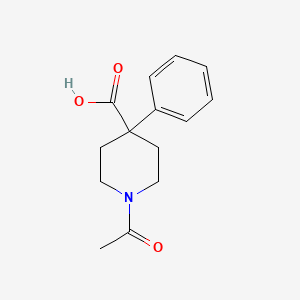![molecular formula C11H14N2O3S B3387808 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 852218-22-5](/img/structure/B3387808.png)
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
説明
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid (CSTA) is a compound that has been studied extensively in recent years due to its potential applications in the field of medicine. CSTA is a derivative of the amino acid methionine, and it is a sulphur-containing carboxylic acid. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and antifungal properties.
科学的研究の応用
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid has been studied extensively in the field of medicine, as it has a wide range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and antifungal properties. It has also been investigated as a potential therapeutic agent for the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, this compound has been studied for its potential applications in the field of cosmetics, as it has been shown to possess antioxidant and anti-aging properties.
作用機序
The exact mechanism of action of 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is not yet fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, this compound may act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to possess antioxidant and anti-aging properties, as well as to possess antifungal and anti-tumor properties.
実験室実験の利点と制限
The main advantage of using 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively safe to use. In addition, it is relatively inexpensive, and it has a wide range of biological activities. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
The potential future directions for 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid research include further investigation into its mechanism of action, its potential applications in the field of medicine, its potential applications in the field of cosmetics, and its potential therapeutic uses. In addition, further research is needed to explore the potential of this compound as an anti-inflammatory, anti-tumor, and antifungal agent. Furthermore, further research is needed to explore the potential of this compound as an antioxidant and anti-aging agent. Finally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease.
特性
IUPAC Name |
2-(3-carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-5-6(2)9(10(12)16)11(13-7(5)3)17-4-8(14)15/h4H2,1-3H3,(H2,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWWWLSUYXRYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)O)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B3387740.png)


![Ethyl 2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate](/img/structure/B3387757.png)
![2-[(3-Fluorophenyl)methoxy]ethan-1-ol](/img/structure/B3387765.png)


![2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3387786.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid 2,2-dioxide](/img/structure/B3387815.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3387825.png)
![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3387832.png)

![5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3387857.png)